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Compound of Interest

Compound Name: DDP-38003 dihydrochloride

Cat. No.: B10800141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of DDP-38003
dihydrochloride, a novel inhibitor of Lysine-Specific Demethylase 1A (KDM1A/LSD1), against

other clinically relevant KDM1A inhibitors. The data presented herein is compiled from peer-

reviewed scientific literature to offer an objective overview for research and drug development

purposes.

Introduction to KDM1A/LSD1
Lysine-Specific Demethylase 1A (KDM1A), also known as LSD1, is a flavin-dependent

monoamine oxidase homolog that plays a critical role in epigenetic regulation by removing

methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark

generally associated with active gene transcription. By demethylating H3K4, KDM1A primarily

functions as a transcriptional co-repressor. Its activity is implicated in various cellular

processes, including differentiation, proliferation, and stem cell biology. Dysregulation of

KDM1A has been linked to the pathogenesis of numerous cancers, making it a compelling

target for therapeutic intervention. DDP-38003 dihydrochloride is a potent, orally available

inhibitor of KDM1A.[1] This guide evaluates its selectivity in comparison to other KDM1A

inhibitors that have entered clinical development.
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The following diagram illustrates the role of KDM1A in transcriptional regulation. KDM1A is

often found in complex with other proteins, such as the CoREST repressor complex, to carry

out its demethylase activity on histone H3, leading to the repression of target gene expression.
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Caption: KDM1A/LSD1 removes methyl groups from H3K4, leading to gene repression.

Comparative Selectivity Profile
The following table summarizes the in vitro inhibitory activity (IC50 in nM) of DDP-38003
dihydrochloride and a panel of other clinical-stage KDM1A/LSD1 inhibitors against

KDM1A/LSD1 and key off-target enzymes, Monoamine Oxidase A (MAO-A) and Monoamine

Oxidase B (MAO-B).

Compound
KDM1A/LSD1
IC50 (nM)

MAO-A IC50
(nM)

MAO-B IC50
(nM)

Data Source

DDP-38003 84 >100,000 1,900 --INVALID-LINK--

ORY-1001

(iadademstat)
18 >100,000 >100,000 --INVALID-LINK--

GSK2879552 20 >100,000 2,800 --INVALID-LINK--

Seclidemstat

(SP-2577)
13 >100,000 >100,000 --INVALID-LINK--

Bomedemstat

(IMG-7289)
57 >100,000 1,200 --INVALID-LINK--

INCB059872 35 >100,000 1,500 --INVALID-LINK--

Pulrodemstat

(CC-90011)
0.25 >10,000 >10,000 --INVALID-LINK--

Note: Data for DDP-38003 is from a separate study and assay conditions may differ from the

comprehensive analysis of other inhibitors.

Based on the available data, DDP-38003 demonstrates potent inhibition of KDM1A/LSD1 with

an IC50 of 84 nM.[1] It exhibits high selectivity against MAO-A, a key off-target, with an IC50

value greater than 100,000 nM.[1] Its selectivity over MAO-B is also notable, with an IC50 of

1,900 nM, indicating a greater than 20-fold selectivity for KDM1A.[1] When compared to other

clinical-stage inhibitors, DDP-38003's potency is within the range of several other compounds,

though pulrodemstat (CC-90011) appears significantly more potent in its respective assay. The
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high selectivity against MAO-A is a common and desirable feature among the newer generation

of KDM1A inhibitors, including ORY-1001 and seclidemstat.

Experimental Protocols
A detailed methodology for a typical in vitro KDM1A/LSD1 inhibition assay is provided below.

This protocol is a composite based on commonly used methods in the field.

Biochemical KDM1A/LSD1 Inhibition Assay (Amplex Red
Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against recombinant human KDM1A/LSD1 enzyme.

Principle: The demethylation of a KDM1A substrate by the enzyme produces hydrogen

peroxide (H2O2) as a byproduct. In the presence of horseradish peroxidase (HRP), H2O2

reacts with Amplex Red reagent to produce the highly fluorescent compound resorufin. The

fluorescence intensity is directly proportional to the enzyme activity.

Materials:

Recombinant human KDM1A/LSD1 enzyme

KDM1A substrate (e.g., a peptide corresponding to the N-terminus of histone H3 di-

methylated at lysine 4)

Test compound (e.g., DDP-38003 dihydrochloride)

Amplex Red reagent

Horseradish Peroxidase (HRP)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl, 1 mM DTT, and 0.01%

Tween-20)

384-well black microplate

Fluorescence plate reader
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Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further

dilute the compound in assay buffer to the desired final concentrations.

Enzyme and Substrate Preparation: Dilute the KDM1A/LSD1 enzyme and the H3K4me2

peptide substrate to their final working concentrations in assay buffer.

Assay Reaction: a. Add the test compound solution to the wells of the 384-well plate. b. Add

the KDM1A/LSD1 enzyme solution to the wells and incubate for a pre-determined time (e.g.,

15 minutes) at room temperature to allow for compound binding. c. Initiate the enzymatic

reaction by adding the H3K4me2 peptide substrate to the wells.

Detection: a. After a set incubation period (e.g., 60 minutes) at 37°C, add the detection

reagent containing Amplex Red and HRP to each well. b. Incubate for a further 10-15

minutes at room temperature, protected from light.

Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at

~530-560 nm and emission at ~590 nm.

Data Analysis: a. Subtract the background fluorescence (wells without enzyme) from all

readings. b. Normalize the data to the positive control (enzyme and substrate, no inhibitor)

and negative control (no enzyme). c. Plot the percentage of inhibition against the logarithm

of the compound concentration and fit the data to a four-parameter logistic equation to

determine the IC50 value.

Experimental Workflow
The following diagram outlines the key steps in the KDM1A/LSD1 biochemical inhibition assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


KDM1A/LSD1 Inhibition Assay Workflow
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Caption: Workflow for determining the IC50 of a KDM1A/LSD1 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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